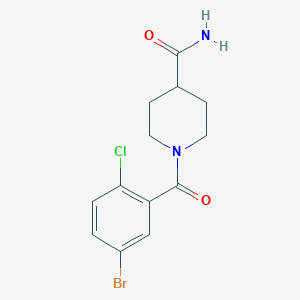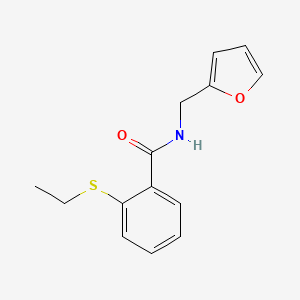
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea (DMTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that is widely used as a potent antioxidant and a scavenger of reactive oxygen species (ROS).
Wirkmechanismus
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea exerts its antioxidant and ROS scavenging activity by reacting with the ROS and forming stable adducts. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can also activate various antioxidant enzymes, such as superoxide dismutase and catalase, which can further scavenge ROS and protect cells from oxidative damage. Additionally, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can inhibit the activity of various enzymes that produce ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect cells from oxidative stress-induced apoptosis and DNA damage. In vivo studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect against ischemia-reperfusion injury, reduce infarct size, and improve cardiac function. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has several advantages for lab experiments, including its high yield, low cost, and stability. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is also easy to handle and can be stored for long periods without degradation. However, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. One area of research is the development of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea and its potential applications in agriculture and environmental science.
Synthesemethoden
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can be synthesized by the reaction of N-(3,5-dimethylphenyl)thiourea with 3-methylbutylamine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is typically high, making it a cost-effective compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has shown promising results in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In agriculture, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a plant growth regulator and a stress protectant. In environmental science, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a water treatment agent and a soil remediation agent.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-10(2)5-6-15-14(17)16-13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDENBEKYXSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)




![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)

![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)



![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
